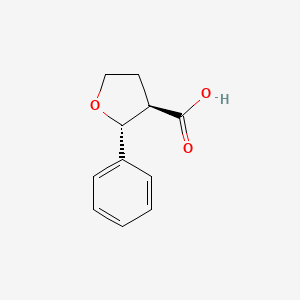

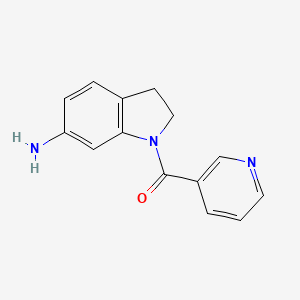

![molecular formula C5H7NO2 B2538850 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde CAS No. 61157-72-0](/img/structure/B2538850.png)

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde (DICO) is a versatile and interesting compound with a wide range of applications in both organic and inorganic chemistry. It is a key intermediate in the synthesis of many heterocyclic compounds and is used in the preparation of pharmaceuticals, agrochemicals, and other compounds. DICO is a highly reactive compound and its reactivity is dependent on its oxidation state. Its reactivity can be further enhanced by the presence of a catalyst.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 2,3-dihydro-1,4-benzodioxane motif serves as a crucial building block in the design and synthesis of pharmaceutical agents. Notable examples include:

- Doxazosin : An antihypertensive drug that selectively antagonizes α1-adrenergic receptors. Its chiral 2,3-dihydro-1,4-benzodioxane ring contributes to its pharmacological activity .

- MKC-242 : An antidepressant compound containing the benzodioxane ring. Its stereochemistry plays a role in its efficacy .

- WB4101 : A potent α1D-adrenergic antagonist with applications in cardiovascular research .

- BSF-190555 : An agonist for serotonin receptors, relevant in the study of neurological disorders .

Organic Synthesis and Catalysis

Researchers have explored synthetic methods to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks. Palladium-catalyzed intramolecular etherification and asymmetric O-arylation coupling reactions have been employed to access these motifs .

Materials Science

The 1,4-oxazine ring has been investigated as an anchoring group for constructing functional materials. For instance, de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between low- and high-conducting states, making it relevant in molecular electronics .

Green Chemistry

Recent work has focused on CO2-based cascade processes for the synthesis of benzoxazine-2-one derivatives. These compounds have potential pharmaceutical applications, and the use of CO2 as a reactant aligns with sustainable practices .

Bioactive Natural Products

Chiral benzodioxane derivatives are found in natural products like silybin from Silybum marianum Gaertn. Silybin exhibits antihepatotoxic activities and contains the characteristic 2,3-dihydro-1,4-benzodioxane ring .

Enzyme Evolution and Biocatalysis

Recent research has explored enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B. Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate, providing insights for enzyme evolution strategies .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets in a manner that results in changes in cellular function . For instance, certain compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

Oxazines, a class of compounds to which 2,3-dihydro-[1,4]oxazine-4-carbaldehyde belongs, are known to be involved in various biological processes .

Result of Action

Related compounds have been shown to cause a loss in the mitochondrial membrane potential and activate various caspases, leading to apoptosis .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the activity of similar compounds .

properties

IUPAC Name |

2,3-dihydro-1,4-oxazine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGTFLHDVXZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CN1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

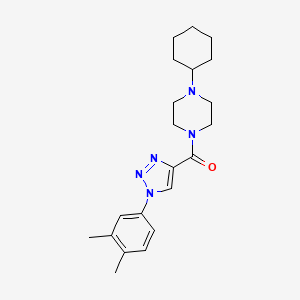

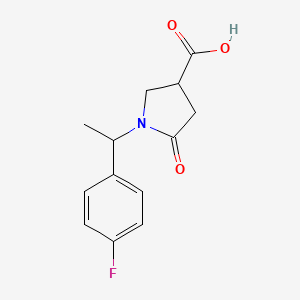

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

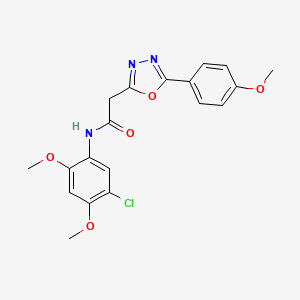

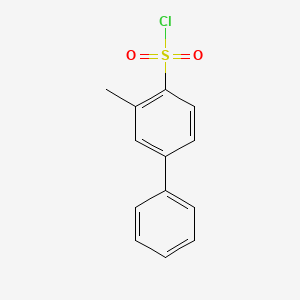

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

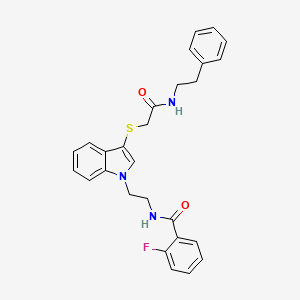

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)